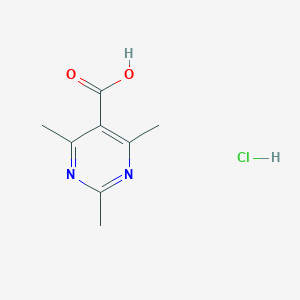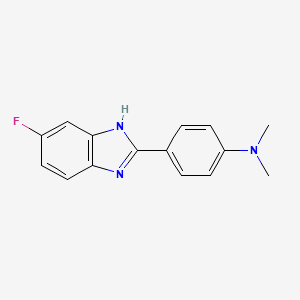![molecular formula C22H25N3 B2950335 [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine CAS No. 1852449-15-0](/img/structure/B2950335.png)
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1852449-15-0 . It has a molecular weight of 331.46 . The IUPAC name for this compound is N1,N1-dibenzyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The compound has been studied for its potential in treating fibrotic diseases. It has been shown to exhibit anti-fibrotic activities, which could be beneficial in the development of treatments for conditions like idiopathic pulmonary fibrosis . The inhibition of collagen expression and hydroxyproline content in cell culture suggests its utility in preventing the accumulation of fibrous tissue.
Synthesis of Pyrimidine Derivatives
It serves as a precursor in the synthesis of novel pyrimidine derivatives, which are known for a wide range of pharmacological activities . These derivatives have been employed in medicinal chemistry due to their antimicrobial, antiviral, antitumor, and antifibrotic properties.
Development of Heterocyclic Compound Libraries
The compound is used in the construction of libraries of heterocyclic compounds with potential biological activities . This is a crucial aspect of chemical biology and medicinal chemistry, providing a diverse pool of molecules for drug discovery and development.
Fungicidal Applications
Derivatives of the compound have shown excellent fungicidal activity, making it a valuable template for the design of new fungicides . This application is particularly relevant in agriculture, where controlling fungal infections is essential for crop protection.
Collagen Prolyl 4-Hydroxylases Inhibition
The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases . These enzymes play a significant role in the maturation of collagen, and their inhibition could be a strategy for treating fibrotic diseases.
Pharmaceutical Research
Due to its structural features, the compound is of interest in pharmaceutical research for the development of new drugs . Its molecular framework allows for the creation of compounds with potential therapeutic effects.
Chemical Synthesis
In chemical synthesis, the compound is used for its reactivity in forming bonds with other molecules, leading to the creation of complex structures . This is fundamental in the development of new materials and active pharmaceutical ingredients.
Material Science Applications
The compound’s properties make it suitable for research in material science, where it can contribute to the development of new materials with specific desired characteristics .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
N',N'-dibenzyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVHXMSSJBEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNCC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


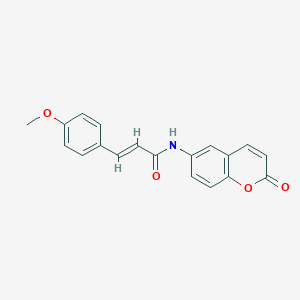
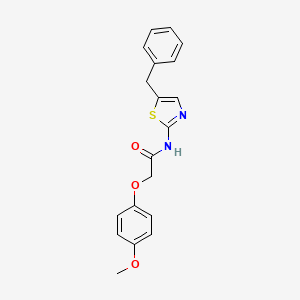
![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)
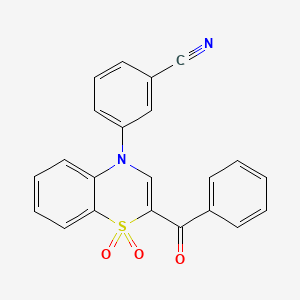
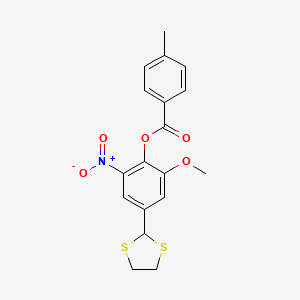
![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)
![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2950267.png)
![4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2950268.png)
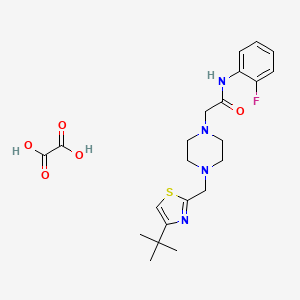
![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)
